5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile (CAS 5098-17-9) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an amino group at the 5-position, a nitrile at the 4-position, and an ethyl group at the 2-position. Its molecular formula is C6H7N3O with a molecular weight of 137.14 g/mol, and it typically appears as a crystalline solid.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 5098-17-9
Cat. No. B12438873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile
CAS5098-17-9
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)N)C#N
InChIInChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3
InChIKeyOPSANIVYYLOPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile (CAS 5098-17-9) Chemical Identity and Core Characteristics


5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile (CAS 5098-17-9) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an amino group at the 5-position, a nitrile at the 4-position, and an ethyl group at the 2-position [1]. Its molecular formula is C6H7N3O with a molecular weight of 137.14 g/mol, and it typically appears as a crystalline solid [1]. This compound belongs to the oxazole-4-carbonitrile family, a class of heterocycles known for their utility in medicinal chemistry as versatile scaffolds for generating biologically active molecules [2].

Why 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile Cannot Be Readily Replaced by Generic Analogs


Oxazole-4-carbonitrile derivatives are not interchangeable due to the significant impact of even minor substituent modifications on physicochemical properties and synthetic utility. The ethyl group at the 2-position, in particular, distinguishes this compound from methyl or hydrogen analogs, altering lipophilicity (LogP), boiling point, and molecular geometry. Such differences critically affect solubility profiles, reactivity in subsequent derivatization steps, and the final biological or material properties of downstream products [1]. Substituting a generic analog without precise characterization risks irreproducible synthetic outcomes, variable yields, and altered bioactivity in lead optimization programs [2].

Quantitative Differentiation of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile from Close Analogs


Ethyl vs. Methyl Substituent Impact on Lipophilicity and Boiling Point

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile exhibits a predicted boiling point of 297.2 °C and a calculated LogP of 1.27, whereas its methyl analog (5-amino-2-methyl-1,3-oxazole-4-carbonitrile, CAS 5098-16-8) displays a literature boiling point of 187 °C and a LogP of 1.02 [1][2]. The 110 °C higher boiling point and increased LogP (Δ LogP = +0.25) reflect the greater molecular weight and enhanced lipophilicity conferred by the ethyl group.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Density and Molecular Packing Differences Between Ethyl and Methyl Analogs

The target compound has a reported density of 1.23 g/cm³ (predicted), whereas the methyl analog 5-amino-2-methyl-1,3-oxazole-4-carbonitrile exhibits a density of 1.29 g/mL (experimental, 25 °C) [1][2]. The lower density of the ethyl derivative suggests less efficient molecular packing in the solid state, which may influence crystallinity, melting behavior, and formulation characteristics.

Crystallography Formulation Solid-State Properties

Oxazole-4-Carbonitrile Scaffold as a Privileged Structure for Antiviral Activity

A series of 1,3-oxazole-4-carbonitrile derivatives were evaluated against human cytomegalovirus (HCMV) in human foreskin fibroblast cells. Seven compounds exhibited EC50 values <0.05 µM against the AD-169 strain, compared to Ganciclovir (EC50 = 0.32 µM) [1]. While the target compound itself was not tested in this study, these data provide class-level evidence that the oxazole-4-carbonitrile core is a privileged scaffold for antiviral drug discovery, and that 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile serves as a key building block for accessing such bioactive derivatives.

Antiviral Research Human Cytomegalovirus Medicinal Chemistry

Versatility as a Heterocyclic Building Block in Medicinal Chemistry

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile possesses both amino and nitrile functionalities that enable regioselective derivatization [1]. The amino group can undergo acylation, sulfonation, or diazotization, while the nitrile serves as a handle for hydrolysis to carboxylic acids or reduction to amines. This dual reactivity distinguishes it from analogs lacking the nitrile or amino groups, making it a privileged intermediate for constructing diverse heterocyclic libraries. No direct quantitative comparison is available due to the compound's role as a precursor rather than a final bioactive entity.

Organic Synthesis Drug Discovery Scaffold Hopping

High-Value Application Scenarios for 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile


Antiviral Drug Discovery: HCMV and Resistant Strain Lead Optimization

The oxazole-4-carbonitrile scaffold has demonstrated potent anti-HCMV activity, including against resistant isolates (EC50 <0.05 µM) [1]. 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile serves as a foundational building block for synthesizing novel analogs with improved potency and selectivity, particularly in programs targeting drug-resistant cytomegalovirus.

Diversity-Oriented Synthesis and Scaffold Hopping

The presence of both amino and nitrile groups enables divergent functionalization. The ethyl substituent at the 2-position provides a distinct steric and electronic profile compared to methyl or hydrogen analogs, allowing medicinal chemists to explore unique chemical space [1].

Physicochemical Property Tuning in Lead Optimization

The 0.25 LogP increase relative to the methyl analog [1] makes this compound a valuable tool for fine-tuning lipophilicity in candidate molecules. This can improve membrane permeability or reduce off-target binding in early-stage drug design without resorting to more complex structural changes.

Building Block for Heterocyclic Libraries in Academic and Industrial Screening

The compound's dual reactive handles and favorable physicochemical profile (boiling point 297.2 °C, density 1.23 g/cm³) [1] make it an ideal core for parallel synthesis of oxazole-based libraries. Such libraries are routinely screened against diverse biological targets, including kinases, GPCRs, and epigenetic regulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.